

An In-depth Technical Guide to 4-Bromoquinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Bromoquinoline-2-carboxylic acid

Cat. No.: B1591015

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This guide provides a comprehensive technical overview of **4-Bromoquinoline-2-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold and the Significance of 4-Bromoquinoline-2-carboxylic acid

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 2-position of the quinoline ring, as in **4-Bromoquinoline-2-carboxylic acid**, creates a versatile scaffold for further chemical modification. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the molecule's reactivity and biological interactions, making it a valuable intermediate for synthesizing novel compounds with tailored properties.[4]

This guide will explore the synthesis of this key intermediate, detail its spectroscopic characterization, and discuss its current and potential applications in the development of new therapeutic agents and functional materials.

Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides key identifiers and physicochemical data for **4-Bromoquinoline-2-carboxylic acid**.

Property	Value	Source
IUPAC Name	4-Bromoquinoline-2-carboxylic acid	
CAS Number	209003-46-3	[5][6][7]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[6]
Molecular Weight	252.06 g/mol	[6]
Melting Point	159-164 °C (decomposition)	[6]
Boiling Point (Predicted)	398.1 ± 32.0 °C	[6]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br</chem>	[8]
InChIKey	DLAHQKXVDUYPHR-UHFFFAOYSA-N	[8]

Synthesis of 4-Bromoquinoline-2-carboxylic acid: A Methodological Deep Dive

The construction of the quinoline ring system is a classic endeavor in organic synthesis. Several named reactions, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, provide routes to this important heterocycle.[9] For the synthesis of quinoline-2-carboxylic acids specifically, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a historically significant method.[9]

However, for the specific regiochemistry of **4-Bromoquinoline-2-carboxylic acid**, a more targeted approach is often necessary. A plausible and commonly employed synthetic strategy

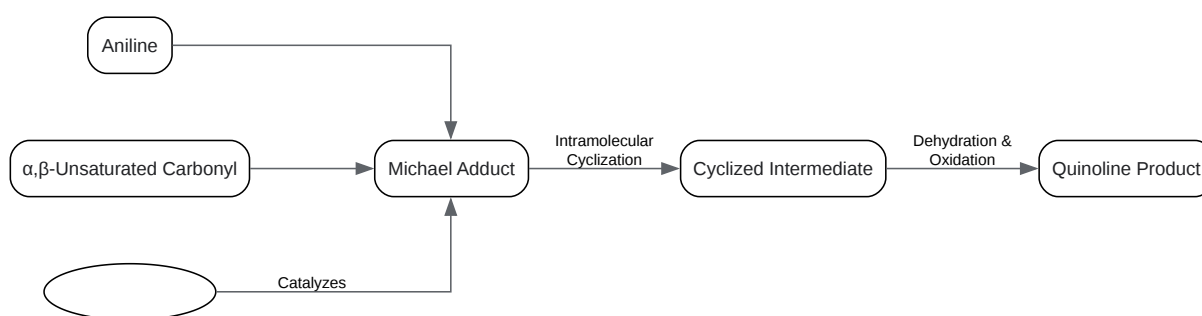
involves the construction of a related quinoline precursor followed by a specific bromination step. One such general approach is a modification of the Doebner-von Miller reaction.

The Doebner-von Miller Reaction: A Foundation for Quinoline Synthesis

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β -unsaturated carbonyl compounds.^{[10][11]} The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and may also be facilitated by Lewis acids.^{[10][12]}

The generally accepted mechanism involves the following key steps:

- Michael Addition: The aniline undergoes a conjugate addition to the α,β -unsaturated carbonyl compound.
- Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
- Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the aromatic quinoline ring system.



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Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.

A Note on a Related Synthesis: 2-Bromoquinoline-4-carboxylic acid

While a specific, detailed, and peer-reviewed synthesis for **4-Bromoquinoline-2-carboxylic acid** was not readily available in the initial search, a procedure for the isomeric 2-Bromoquinoline-4-carboxylic acid provides valuable insight into the types of chemical transformations that might be employed. This synthesis starts from 2-hydroxyquinoline-4-carboxylic acid and utilizes a brominating agent.^[13]

Exemplary Protocol for 2-Bromoquinoline-4-carboxylic acid:^[13]

- A mixture of 2-hydroxyquinoline-4-carboxylic acid and phosphorus tribromide in toluene is heated under reflux.
- After the reaction is complete, the mixture is cooled and carefully poured into crushed ice.
- The product is extracted with an organic solvent, such as ethyl acetate.
- The organic layers are combined, dried, and concentrated.
- The residue is dissolved in an aqueous base (e.g., 1N sodium hydroxide) and washed with an organic solvent.
- The aqueous phase is then acidified (e.g., with 1N hydrochloric acid) to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.

This example illustrates a common strategy: the conversion of a hydroxyl group on the quinoline ring to a bromine atom. A similar late-stage bromination of a suitable quinoline-2-carboxylic acid precursor could be a viable route to the target compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While a

comprehensive set of spectra for **4-Bromoquinoline-2-carboxylic acid** is not publicly available, we can predict the expected spectral features based on its structure and data from similar compounds.[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[\[16\]](#)
- ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm.[\[16\]](#) The carbons directly attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (approximately 252 g/mol). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ^{79}Br and ^{81}Br isotopes).
- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ($-\text{OH}$) and the loss of a carboxyl group ($-\text{COOH}$).[\[17\]](#)[\[18\]](#) The fragmentation of the quinoline ring will also contribute to the overall spectrum. Predicted collision cross-section values can also be calculated.[\[8\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

- **O-H Stretch:** A broad absorption band is expected in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
- **C=O Stretch:** A strong, sharp absorption band around 1700-1725 cm^{-1} will indicate the presence of the carbonyl group of the carboxylic acid.
- **C=N and C=C Stretches:** Absorptions in the 1600-1450 cm^{-1} region will correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic quinoline ring system.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry.^[2]^[19] **4-Bromoquinoline-2-carboxylic acid**, as a functionalized derivative, is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

As a Scaffold for Novel Biologically Active Molecules

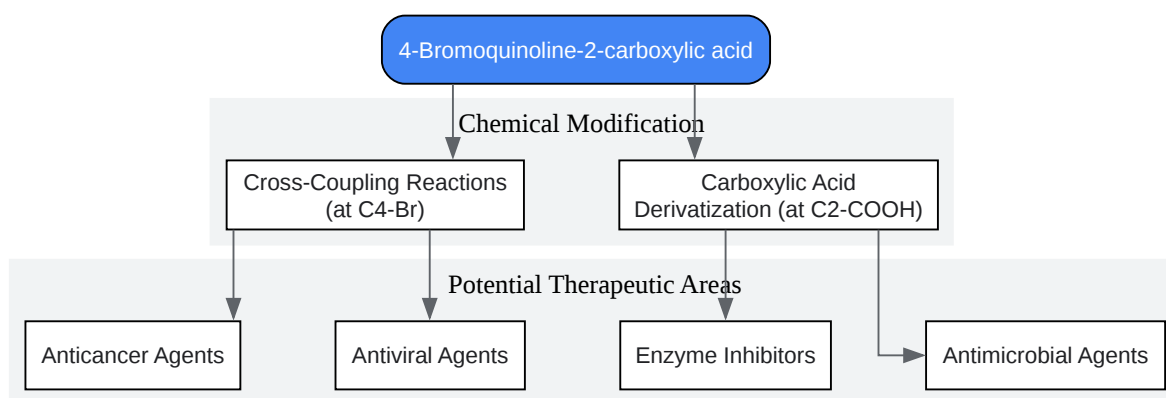
The bromine atom at the 4-position is a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).^[20] The carboxylic acid at the 2-position can be converted into esters, amides, or other functional groups, further expanding the chemical space that can be explored.^[21]

Potential Therapeutic Targets

Derivatives of quinoline carboxylic acids have been investigated for a variety of biological activities:

- **Anticancer Agents:** Many quinoline-based compounds have shown potent anticancer activity.^[4]^[19] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases.^[22]
- **Antiviral Agents:** Quinoline carboxylic acid analogs have been explored as potential antiviral agents.^[20]

- **Enzyme Inhibitors:** The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[23][24]
- **Antimicrobial Agents:** The quinoline core is present in several antibacterial and antimalarial drugs.[1][19]



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Caption: Logical relationship between the core compound, its modification, and potential applications.

Conclusion and Future Outlook

4-Bromoquinoline-2-carboxylic acid is a strategically functionalized building block that holds considerable promise for the development of novel molecules in medicinal chemistry and materials science. Its synthesis, while requiring careful control of regiochemistry, provides access to a versatile scaffold. The presence of two distinct functional groups—a reactive bromine atom and a modifiable carboxylic acid—allows for the systematic exploration of chemical space and the optimization of biological activity.

Future research efforts will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of targeted libraries of compounds for high-throughput screening against a range of biological

targets will continue to be an active area of investigation. The insights gained from such studies will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.

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